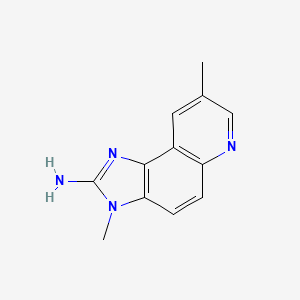![molecular formula C14H14Cl2N2 B14315033 4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline CAS No. 112170-38-4](/img/structure/B14315033.png)
4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline is a chemical compound characterized by its unique structure, which includes a dichloropyridine moiety attached to a dimethylaniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline typically involves the reaction of 2,6-dichloropyridine with N,N-dimethylaniline under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield a variety of oxidized derivatives, while substitution reactions can produce a range of substituted aniline derivatives.
Applications De Recherche Scientifique
4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological processes and interactions at the molecular level.
Industry: Used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and context. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline is unique due to its specific structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
112170-38-4 |
|---|---|
Formule moléculaire |
C14H14Cl2N2 |
Poids moléculaire |
281.2 g/mol |
Nom IUPAC |
4-[(2,6-dichloropyridin-3-yl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14Cl2N2/c1-18(2)12-6-3-10(4-7-12)9-11-5-8-13(15)17-14(11)16/h3-8H,9H2,1-2H3 |
Clé InChI |
DPFHNTCYHKVTAI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CC2=C(N=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-{2-[3-(methoxycarbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoate](/img/structure/B14314952.png)
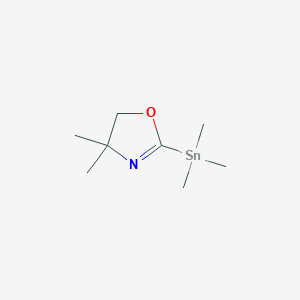
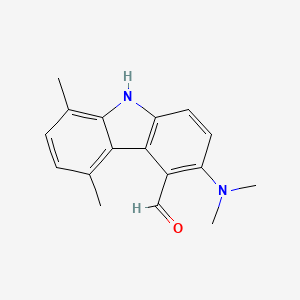

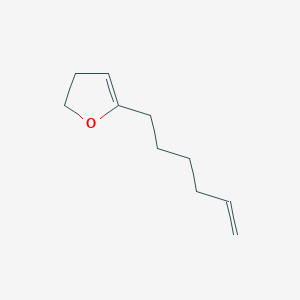
![N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide](/img/structure/B14314975.png)
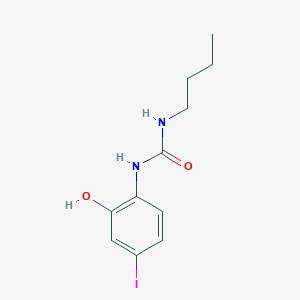

![Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate](/img/structure/B14314990.png)
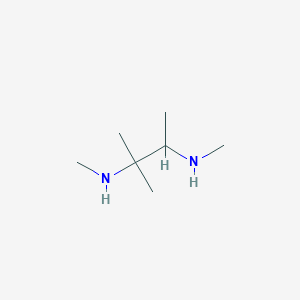
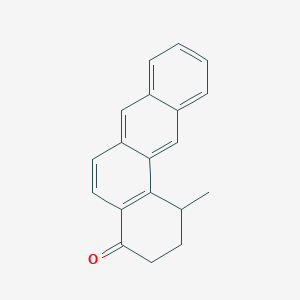
silane](/img/structure/B14315003.png)
![2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14315007.png)
